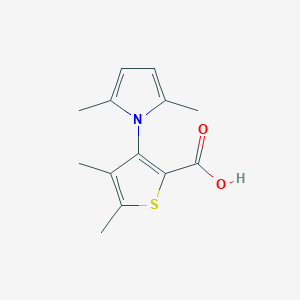
2-(2-cloropiridin-3-il)acetato de etilo
Descripción general
Descripción
Ethyl 2-(2-chloropyridin-3-yl)acetate: is an organic compound with the molecular formula C₉H₁₀ClNO₂ It is a derivative of pyridine, a heterocyclic aromatic organic compound
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Ethyl 2-(2-chloropyridin-3-yl)acetate is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is used in studies to understand the interaction of pyridine derivatives with biological systems.
Industry:
Agrochemicals: Ethyl 2-(2-chloropyridin-3-yl)acetate is explored for its potential use in the synthesis of agrochemicals, including herbicides and insecticides.
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 2-(2-chloropyridin-3-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives.
Mode of Action
. More research is required to understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It has been used in the synthesis of quinolizines and quinolizinium salts via a cascade reaction in water
Pharmacokinetics
. Therefore, the impact of these properties on the bioavailability of the compound is unknown.
Result of Action
It has been used as an intermediate in the synthesis of other compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate typically begins with 2-chloropyridine and ethyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride. The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of Ethyl 2-(2-chloropyridin-3-yl)acetate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for Ethyl 2-(2-chloropyridin-3-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Ethyl 2-(2-chloropyridin-3-yl)acetate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of Ethyl 2-(2-chloropyridin-3-yl)acetate can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of ethyl 2-(2-hydroxypyridin-3-yl)acetate or ethyl 2-(2-aminopyridin-3-yl)acetate.
Oxidation: Formation of ethyl 2-(2-carboxypyridin-3-yl)acetate.
Comparación Con Compuestos Similares
- Ethyl 2-(2-bromopyridin-3-yl)acetate
- Ethyl 2-(2-fluoropyridin-3-yl)acetate
- Ethyl 2-(2-iodopyridin-3-yl)acetate
Comparison:
- Reactivity: Ethyl 2-(2-chloropyridin-3-yl)acetate is generally more reactive in nucleophilic substitution reactions compared to its fluorinated counterpart due to the electron-withdrawing nature of the chlorine atom.
- Applications: While all these compounds can be used as building blocks in organic synthesis, the specific applications may vary based on their reactivity and the nature of the substituent on the pyridine ring.
- Uniqueness: The chlorine atom in Ethyl 2-(2-chloropyridin-3-yl)acetate provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions.
Propiedades
IUPAC Name |
ethyl 2-(2-chloropyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAKAIDVPSXXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571548 | |
| Record name | Ethyl (2-chloropyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164464-60-2 | |
| Record name | Ethyl (2-chloropyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)

![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)





